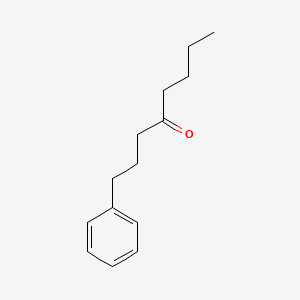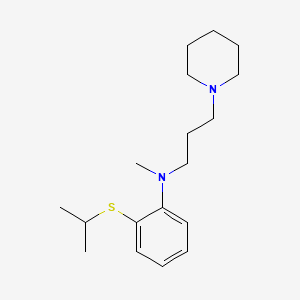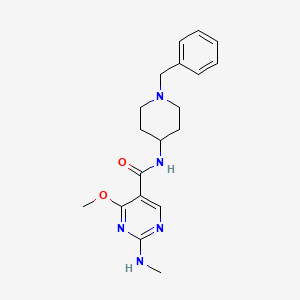
3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea typically involves the reaction of p-dimethylaminophenyl isothiocyanate with butylamine. The reaction is carried out under controlled conditions, usually in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The compound’s aromatic ring and dimethylamino group contribute to its binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-(p-dimethylaminophenyl)thiourea
- 3-Butyl-1-(p-methylaminophenyl)-2-thiourea
- 3-Butyl-1-(p-aminophenyl)-2-thiourea
Uniqueness
3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.
Properties
CAS No. |
73953-67-0 |
|---|---|
Molecular Formula |
C13H21N3S |
Molecular Weight |
251.39 g/mol |
IUPAC Name |
1-butyl-3-[4-(dimethylamino)phenyl]thiourea |
InChI |
InChI=1S/C13H21N3S/c1-4-5-10-14-13(17)15-11-6-8-12(9-7-11)16(2)3/h6-9H,4-5,10H2,1-3H3,(H2,14,15,17) |
InChI Key |
PFZVISDAVMGXIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


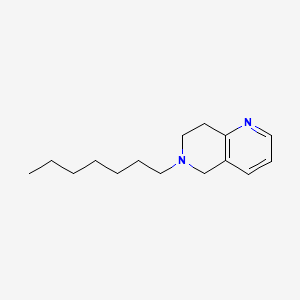
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)

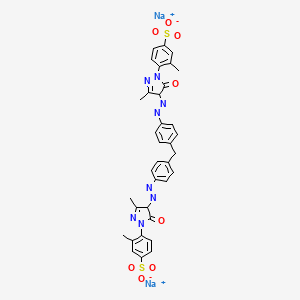

![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)
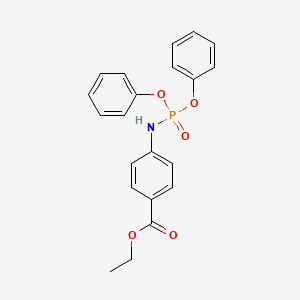
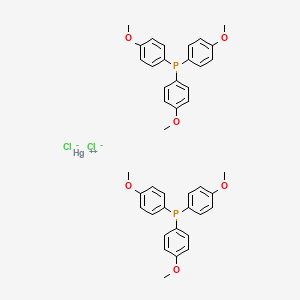
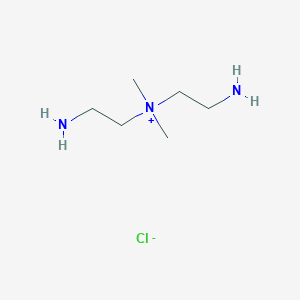
![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)
